molecular formula C22H26N4O4S B11288665 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B11288665
M. Wt: 442.5 g/mol
InChI Key: OIRTUHUHZLOPOZ-UHFFFAOYSA-N
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Description

“2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” is a complex organic compound that features multiple functional groups, including an indole, a morpholine, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholine and oxazole rings through various coupling reactions. Key steps may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions.

    Formation of the oxazole ring: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE
  • **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE

Uniqueness

The uniqueness of “2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C22H26N4O4S/c1-14-8-20(24-30-14)23-21(27)13-31-19-11-25(18-7-5-4-6-17(18)19)12-22(28)26-9-15(2)29-16(3)10-26/h4-8,11,15-16H,9-10,12-13H2,1-3H3,(H,23,24,27)

InChI Key

OIRTUHUHZLOPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C

Origin of Product

United States

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